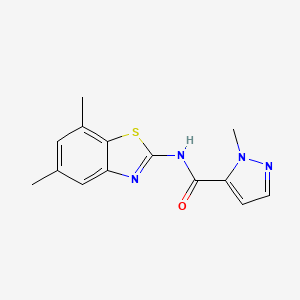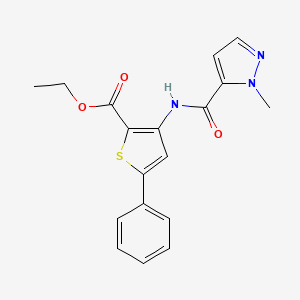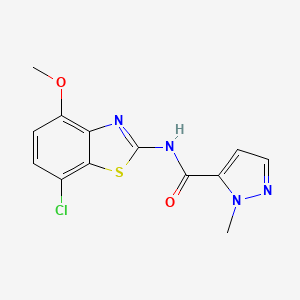
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (NMBP) is a novel small molecule inhibitor that has recently been identified as a potential therapeutic agent for a variety of diseases. NMBP is a member of the benzothiazole family of compounds and has been shown to possess anti-inflammatory and anti-cancer properties. It has been studied extensively in laboratory and animal models, and its potential clinical applications are currently being investigated.
Mécanisme D'action
The exact mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is believed that the compound binds to and inhibits the activity of certain enzymes and proteins, such as cyclooxygenase-2. In addition, this compound has been shown to modulate the activity of several other proteins and enzymes, including NF-κB, AP-1, and STAT3.
Biochemical and Physiological Effects
This compound has been shown to possess anti-inflammatory and anti-cancer properties, and its potential clinical applications are currently being investigated. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound has been shown to reduce the production of proinflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide in laboratory experiments is its relatively low toxicity. It has been shown to be non-toxic to cells and animals at the concentrations used in laboratory experiments. However, the major limitation of using this compound is its relatively slow rate of absorption, which can limit its efficacy in vivo.
Orientations Futures
The potential applications of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide are still being explored. Further research is needed to investigate its potential as a therapeutic agent for a variety of diseases, including cancer and inflammation. In addition, further research is needed to explore its potential as an inhibitor of other enzymes and proteins, and to develop more efficient methods for its synthesis. Other potential future directions for this compound include its potential use as an antioxidant, anti-aging agent, and anti-viral agent.
Méthodes De Synthèse
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized from a variety of starting materials. The most commonly used method involves the reaction of 5,7-dimethyl-1,3-benzothiazol-2-yl chloride and 1-methyl-1H-pyrazole-5-carboxylic acid in aqueous methanol. This reaction results in the formation of this compound in an approximately 95% yield.
Applications De Recherche Scientifique
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been studied extensively in laboratory and animal models for its potential therapeutic applications. It has been shown to possess anti-inflammatory and anti-cancer properties, and its potential clinical applications are currently being investigated. In addition, this compound has been studied for its ability to modulate the activity of certain enzymes and proteins, such as cyclooxygenase-2.
Propriétés
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8-6-9(2)12-10(7-8)16-14(20-12)17-13(19)11-4-5-15-18(11)3/h4-7H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGXBCLVEDOJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530140.png)
![N-(4-chlorophenyl)-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530148.png)


![N-cyclopropyl-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530169.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530172.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530182.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530194.png)

![ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6530202.png)
![6-ethyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530214.png)
![4,6-difluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530226.png)

![1-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6530243.png)